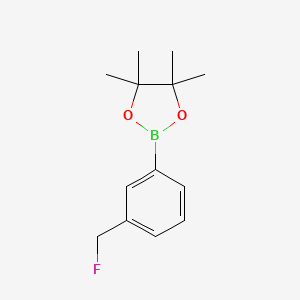

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a fluoromethyl (–CH2F) substituent at the meta position of the phenyl ring and a pinacol boronate core. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds. The fluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C13H18BFO2 |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

2-[3-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3 |

InChI Key |

JIDCVQSWPPKZFD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Fluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Chemical Reactions Analysis

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in various coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoromethyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

The table below summarizes key analogues and their substituent-driven properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with –SO2CH3 () or –CF2H () exhibit higher stability in aqueous conditions due to reduced electrophilicity at the boron center. These groups also enhance Suzuki coupling efficiency by polarizing the boron-carbon bond .

- Electron-Donating Groups (EDGs): Methoxy (–OCH3) derivatives () show slower coupling kinetics but are less prone to protodeboronation, making them suitable for iterative syntheses .

- Halogen Substituents: Iodo () and chloro () variants are pivotal in cross-coupling and cyclization reactions, though iodine’s steric bulk may reduce reaction rates .

Pharmacological Relevance

- Target Compound: The fluoromethyl group increases blood-brain barrier penetration, making it relevant in CNS-targeted drug candidates (e.g., Crisaborole analogues) .

- Methylsulfonyl Analogues (): Used as USP7 inhibitors in oncology due to their strong binding affinity .

- Fluorophenyl Derivatives (): Key intermediates in RET kinase inhibitors like Selpercatinib, where fluorine enhances target selectivity .

Biological Activity

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. The unique structure of this compound allows for various biological activities, making it a subject of interest in pharmaceutical research.

- IUPAC Name : this compound

- Molecular Formula : C13H16BFO2

- Molecular Weight : 232.08 g/mol

- CAS Number : 1192548-05-2

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)(F)F

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that compounds in the dioxaborolane class exhibit cytotoxic effects against various cancer cell lines. The presence of the fluoromethyl group enhances interaction with biological targets.

- A notable study demonstrated that derivatives of dioxaborolanes showed significant inhibition of tumor growth in xenograft models .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cellular Uptake : The lipophilic nature due to fluoromethyl substitution enhances cellular membrane permeability.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels within cells, contributing to its neuroprotective and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.